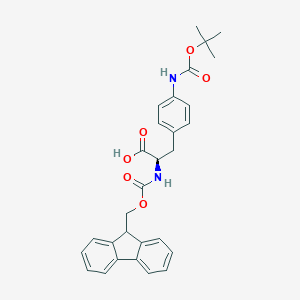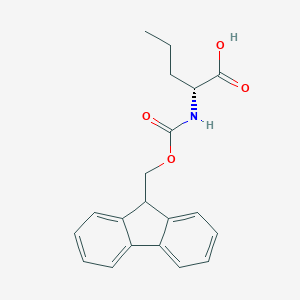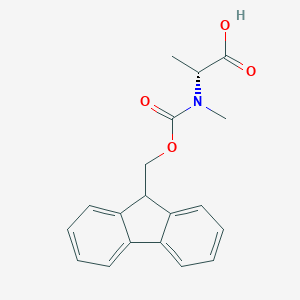
Fmoc-D-3,3-Diphenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-3,3-Diphenylalanine is a peptide derivative . It is used for research purposes and is not sold to patients .
Synthesis Analysis
Fmoc-D-3,3-Diphenylalanine is used as a building block in the formulation of biocompatible hydrogels suitable for different biomedical applications . The final material obtained is deeply dependent on the preparation method . Different strategies have been adopted for the Fmoc-FF HG preparation, noting the changes in the structural arrangement and behavior in terms of stiffness, matrix porosity, and stability induced by the different formulation strategy on the final material .
Molecular Structure Analysis
The molecular formula of Fmoc-D-3,3-Diphenylalanine is C30H25NO4 . Its molecular weight is 463.524 .
Chemical Reactions Analysis
Fmoc-D-3,3-Diphenylalanine is used in peptide and small molecule synthesis .
Physical And Chemical Properties Analysis
Fmoc-D-3,3-Diphenylalanine has a density of 1.3±0.1 g/cm3 . Its boiling point is 676.5±55.0 °C at 760 mmHg . The melting point is 116.5-119.5ºC (lit.) . It has a flash point of 362.9±31.5 °C .
科学研究应用
Tissue Engineering
Fmoc-D-3,3-Diphenylalanine has been identified as a promising scaffold for tissue engineering due to its remarkable mechanical rigidity compared to other physically cross-linked hydrogels. Its ability to support cell adhesion, such as that of Chinese Hamster Ovarian (CHO) cells, suggests its potential as a tunable and versatile scaffold in this field .
Drug Delivery
The structural features of Fmoc-D-3,3-Diphenylalanine allow for the development of novel hybrid systems that can be used in drug delivery. By combining this compound with other entities like polysaccharides, polymers, peptides, or organic molecules, researchers can create materials with enhanced stability and biocompatibility .
Catalysis
Research has indicated that Fmoc-D-3,3-Diphenylalanine-based hybrid materials can be applied in catalysis. The specific details of these applications are described in the context of their structural features and potential for novel material development .
Hydrogel Formation
Fmoc-D-3,3-Diphenylalanine is integral in the formation of supermolecular hydrogels. These hydrogels have been studied for their mechanical properties, optical properties, microstructure, drug release capabilities, and bacteriostatic properties .
Structural Insights
The local organization and macroscopic architecture of Fmoc-D-3,3-Diphenylalanine are deeply affected by the preparation method and experimental conditions used to generate the supramolecular material. This understanding is crucial for optimizing preparation methods and achieving desired structural properties .
作用机制
Target of Action
Fmoc-D-3,3-Diphenylalanine, also known as Fmoc-FF, is a peptide derivative . Its primary target is the formation of self-supporting hydrogels (HG) under physiological conditions . The structural properties of the resulting hydrogel, such as mechanical rigidity, entanglement of the fibrillary network, and the thickness of the fibers, strictly depend on the experimental conditions used during the preparation .
Mode of Action
Fmoc-FF interacts with its targets through a process known as self-assembly . This process allows Fmoc-FF to form organized arrays of β-sheets in nanofibers via π-stacking . The self-assembly of Fmoc-FF is deeply dependent on the preparation method .
Biochemical Pathways
The biochemical pathways affected by Fmoc-FF are primarily related to the formation of hydrogels . These hydrogels can encapsulate high amounts of water or other biological fluids . The formation of these hydrogels can be influenced by various factors, including the preparation method, the solvent, and the pH .
Pharmacokinetics
It’s known that the properties of the hydrogels formed by fmoc-ff, such as stiffness, matrix porosity, and stability, can be influenced by the formulation strategy . More research is needed to fully understand the ADME properties of Fmoc-FF and their impact on bioavailability.
Result of Action
The result of Fmoc-FF’s action is the formation of mechanically rigid hydrogels . These hydrogels have been proposed for a broad range of applications in different fields, such as biomedical and industrial fields . They have been suggested as promising, tunable, and versatile scaffolds for tissue engineering .
Action Environment
The action of Fmoc-FF is influenced by various environmental factors. For instance, the structural properties of the resulting hydrogel depend on the experimental conditions used during the preparation . Furthermore, the formulation strategy can induce changes in the structural arrangement and behavior of the final material .
安全和危害
Fmoc-D-3,3-Diphenylalanine is considered an irritant . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .
未来方向
属性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-diphenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO4/c32-29(33)28(27(20-11-3-1-4-12-20)21-13-5-2-6-14-21)31-30(34)35-19-26-24-17-9-7-15-22(24)23-16-8-10-18-25(23)26/h1-18,26-28H,19H2,(H,31,34)(H,32,33)/t28-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENQOTJCVODUQU-MUUNZHRXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-3,3-Diphenylalanine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














